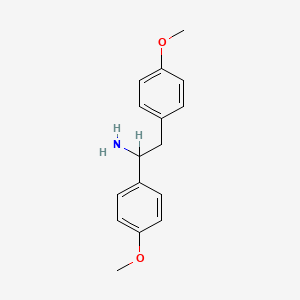

1,2-Bis(4-methoxyphenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSKSPMTGBSDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36265-54-0 | |

| Record name | NSC26669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

The Bis Arylethane Amine Scaffold: a Privileged Structural Element

The bis-arylethane amine scaffold, characterized by two aryl groups attached to a 1,2-diaminoethane backbone, is a "privileged structure" in medicinal chemistry and materials science. This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. The presence of two aromatic rings provides a platform for a multitude of substituent modifications, allowing for the fine-tuning of electronic and steric properties.

Vicinal diamines, such as the core of 1,2-Bis(4-methoxyphenyl)ethanamine, are crucial building blocks in the synthesis of a wide array of biologically active compounds and are integral to the design of sophisticated catalysts. nih.gov The arrangement of the two amine groups in a 1,2-relationship allows for the formation of stable chelate complexes with various metals, a property extensively exploited in the development of chiral ligands for asymmetric catalysis. researchgate.net

The Ascendancy of Chiral Amines in Contemporary Synthetic Methodologies

Chiral amines are indispensable tools in modern synthetic organic chemistry, finding widespread application as resolving agents for racemic mixtures, as chiral auxiliaries to control stereochemistry during a reaction, and as the core of many organocatalysts. chemrxiv.org Their significance is underscored by their prevalence in a vast number of pharmaceuticals and natural products, where the specific stereochemistry of the amine is often critical for biological activity.

The development of efficient methods for the synthesis of enantiomerically pure amines is a major focus of chemical research. rsc.org Techniques such as asymmetric hydrogenation, reductive amination, and enzymatic transamination have emerged as powerful strategies for accessing these valuable compounds. chemrxiv.org The demand for enantiopure amines continues to drive innovation in synthetic methodologies, with a growing emphasis on atom economy and the use of environmentally benign reagents and catalysts.

Chemical Transformations and Derivatization of 1,2 Bis 4 Methoxyphenyl Ethanamine

Reactivity of the Amine Functional Group (e.g., acylation, alkylation)

The two primary amine groups are the most reactive sites in the molecule. As nucleophiles and bases, they readily participate in a variety of common chemical transformations.

Acylation: The primary amine groups can be easily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N,N'-di-acylated derivatives (diamides). This reaction typically proceeds smoothly in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. The resulting amides are significantly less basic and nucleophilic than the starting amine.

Alkylation: The nitrogen atoms can also undergo nucleophilic attack on alkyl halides to form secondary amines, tertiary amines, or even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the primary amine, leading to a mixture of products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N,N'-di-substituted derivatives.

| Transformation | Reactant | Typical Conditions | Product Type |

| Acylation | Acetyl Chloride (2 equiv.) | Pyridine, 0°C to RT | N,N'-(1,2-bis(4-methoxyphenyl)ethane-1,2-diyl)diacetamide |

| Alkylation | Methyl Iodide (excess) | K₂CO₃, Acetonitrile | Quaternary Ammonium Salt |

| Reductive Amination | Acetone (2 equiv.) | NaBH₃CN, Methanol (B129727) | N,N'-diisopropyl-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine |

| This table presents expected reactions based on general principles of amine chemistry, as specific examples for 1,2-Bis(4-methoxyphenyl)ethanamine are not readily found in the cited literature. |

Functionalization and Modification of the Aromatic Methoxy-Phenyl Rings

The two phenyl rings are electronically enriched due to the strong electron-donating effect of the methoxy (B1213986) groups (-OCH₃). The methoxy group is a powerful activating group and directs electrophilic aromatic substitution to the positions ortho and para to itself. Since the para position is already substituted by the ethylamine (B1201723) backbone, further substitutions are expected to occur primarily at the two equivalent ortho positions on each ring.

Potential modifications include:

Halogenation: Bromination or chlorination using reagents like Br₂ or Cl₂ with a Lewis acid catalyst would likely yield di- and tetra-halogenated products at the positions ortho to the methoxy groups.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce nitro groups (-NO₂) onto the aromatic rings, also at the ortho positions.

Friedel-Crafts Reactions: Acylation or alkylation of the rings is possible, though the presence of the basic amine groups can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amine groups (e.g., as amides) would likely be necessary before performing a Friedel-Crafts reaction.

Ether Cleavage: The methyl ether linkage can be cleaved using strong acids like hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃) to yield the corresponding bis-phenol derivative, 4,4'-(1,2-diaminoethane-1,2-diyl)diphenol.

Strategies that can rapidly introduce diverse substituents to aromatic rings, such as nickel-catalyzed vicinal diborylation, offer modular approaches for creating libraries of complex molecules from simple precursors. nih.govresearchgate.net

Synthesis of Advanced Derivatives (e.g., esters, amides, imines, metal complexes)

The bifunctional nature of this compound makes it a valuable building block for synthesizing more complex molecules and materials.

Amides: As discussed in section 4.1, the most direct derivatization is the formation of amides through acylation. Amide bonds can be formed under various conditions, including reacting esters with metal amidoboranes, which can be a rapid and efficient method. bldpharm.com These amide derivatives have altered physical properties, such as solubility and melting point, and the amide linkage can introduce new functionalities or be a precursor for further reactions.

Imines: Primary diamines readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain imine (C=N) functional groups. The reaction of this compound with two equivalents of an aldehyde would yield a di-imine ligand. These ligands are particularly important in coordination chemistry. For instance, the analogous condensation of ethylenediamine (B42938) with 4-methoxybenzaldehyde (B44291) produces the Schiff base N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine, which has been used to synthesize various metal complexes. mocedes.org

Metal Complexes: Diamines are classic bidentate ligands, binding to a metal center through the lone pair of electrons on each nitrogen atom. Chiral diamines, such as the (1R,2R) or (1S,2S) enantiomers of this compound, are highly sought after for creating chiral metal complexes used in asymmetric catalysis. Similarly, the di-imine (Schiff base) derivatives can act as tetradentate ligands. Research on analogous systems, such as Salen-type ligands formed from a diamine and a salicylaldehyde (B1680747) derivative, shows the formation of stable complexes with transition metals like cobalt. mdpi.com These complexes are studied for their catalytic and electrochemical properties.

The table below shows examples of metal complexes formed with a Schiff base ligand analogous to one derivable from this compound.

| Metal Ion | Analogous Ligand | Resulting Complex Formula | Proposed Geometry | Reference |

| Co(II) | N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | [Co(L)₂Cl₂]·6H₂O | Octahedral | mocedes.org |

| Ni(II) | N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | [Ni(L)₂Cl₂]·2H₂O | Octahedral | mocedes.org |

| Hg(II) | N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | [Hg(L)₂Cl₂]·4H₂O | Octahedral | mocedes.org |

| This table is based on the derivatization of ethylenediamine, not this compound, and serves as an illustrative example of potential complex formation. |

Applications of 1,2 Bis 4 Methoxyphenyl Ethanamine in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. researchgate.net The effectiveness of a chiral auxiliary depends on its ability to be easily introduced and removed, and to provide a strong stereochemical bias for the reaction. researchgate.net

While direct applications of 1,2-Bis(4-methoxyphenyl)ethanamine as a chiral auxiliary are not extensively documented in readily available literature, the broader class of C2-symmetric vicinal diamines is well-established in this role. acs.orgresearchgate.net These diamines are used to create chiral environments that lead to high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For example, processes have been developed that utilize a chiral auxiliary to induce chirality in the synthesis of complex pharmaceutical intermediates, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, thereby avoiding classical resolution methods. google.com

The structural motif of 1,2-diphenylethylene, which forms the backbone of the target diamine, has been explored in asymmetric synthesis. For instance, stilbene (B7821643) derivatives have been used to create chiral scaffolds for applications in chemical biology. researchgate.net The development of new chiral auxiliaries is an ongoing field of research, with compounds derived from natural products like levoglucosenone (B1675106) being used as templates in highly diastereoselective Diels-Alder reactions. nih.gov The principles demonstrated with these related structures suggest the potential of this compound and its derivatives to serve as effective chiral control elements in similar transformations.

Role as a Ligand in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. Chiral diamines are particularly effective ligands for a range of metal-catalyzed reactions. acs.orgchemrxiv.org They can coordinate to a metal center, creating a well-defined chiral environment that directs the approach of substrates, leading to high enantioselectivity. acs.orgnih.gov

The application of chiral diamines and their derivatives as ligands is widespread. researchgate.net Polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivities (up to 99% ee) and high total turnover numbers. nih.gov Furthermore, Schiff bases derived from chiral amines, including those with methoxyphenyl groups, have been synthesized and used to form metal complexes. iucr.org For example, a palladium(II) complex with a ligand derived from (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine has been characterized, demonstrating the coordination of such structures to metal centers. iucr.org These complexes show potential in catalytic processes like oxidation and aldol condensation. iucr.org

The design of chiral ligands often focuses on creating C2-symmetric structures, which can reduce the number of possible transition states and simplify the stereochemical outcome of a reaction. acs.org Bidentate aminophosphine (B1255530) ligands derived from chiral amines have been synthesized and their coordination chemistry with palladium, platinum, and rhodium has been studied, showing promise in asymmetric hydroformylation with enantiomeric excesses up to 51%. researchgate.net While specific studies detailing this compound as a ligand are not prominent, the extensive use of related chiral diamines and aminophosphines highlights its potential in this critical area of organic synthesis. acs.orgresearchgate.netresearchgate.net

Building Block for the Synthesis of Complex Organic Molecules

Chiral amines are valuable starting materials for the synthesis of more complex, biologically active molecules and functional materials. chemicalbook.com The stilbene backbone (1,2-diphenylethylene) present in this compound is a common scaffold in natural products and pharmaceuticals, known for a wide range of biological activities. nih.gov

Synthetic routes have been developed to access various stilbene derivatives, which can then be elaborated into more complex structures. nih.govrsc.org For instance, stilbene precursors are used in iodonium-promoted carbocyclizations to create intricate indanes and tetrahydronaphthalenes with multiple stereocenters. nih.gov In the field of materials science, novel stilbene-containing diamines have been synthesized and used as monomers for producing sulfonated polyimides for applications such as proton exchange membranes in fuel cells. researchgate.net

The methoxyphenyl group is also a common feature in synthetic targets. A protocol for the synthesis of a bis-tetronic acid, 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), has been developed, showcasing the use of a methoxy-substituted building block in a domino Knoevenagel–Michael reaction. More directly related, imines have been synthesized from 2-amino-2-(4-methoxyphenyl)ethan-1-ol, demonstrating the transformation of a similar building block into new functional groups. beilstein-journals.org Recently, stilbene derivatives have been designed and synthesized as small-molecule degraders of specific proteins, highlighting the utility of this scaffold in developing therapeutic agents. nih.gov

Participation in Multicomponent Reactions (e.g., Ugi reaction)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com This approach offers high atom economy and efficiency, making it ideal for creating libraries of complex molecules for drug discovery. nih.govorganic-chemistry.org The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are often peptide-like structures. mdpi.comwikipedia.orgnih.gov

Chiral amines are frequently used in the Ugi reaction to generate enantiomerically enriched products. nih.govmdpi.com A study on the influence of solvents on the stereoselectivity of the Ugi reaction utilized (S)-p-methoxyphenylethylamine, a close structural analog of one half of the title diamine, as the chiral amine component. This research focused on a peptide synthesis where L-alanine, trimethylacetaldehyde, and methyl-2-isocyanoacetate were the other components. The study found that the choice of solvent significantly impacted the reaction's outcome.

The results indicated that dichloromethane (B109758) was the optimal solvent, leading exclusively to the desired peptide product. In contrast, using methanol (B129727) resulted in a mixture of the target product and a cleavage product, while 2,2,2-trifluoroethanol (B45653) yielded only the cleavage product. This highlights the critical role of the reaction environment in controlling the pathway of multicomponent reactions.

Table 1: Influence of Solvent on Ugi Reaction Products Using (S)-p-methoxyphenylethylamine

| Solvent | Products Obtained | Observation |

|---|---|---|

| Dichloromethane | Target Peptide Product Only | Reaction proceeds in the desired direction. |

| Methanol | Target Peptide Product and Cleavage Product | Formation of a significant byproduct. |

| 2,2,2-trifluoroethanol (TFE) | Cleavage Product Only | Desired reaction pathway is suppressed. |

The Ugi reaction's ability to rapidly assemble complex, peptide-like molecules from simple building blocks makes it a highly valuable transformation in medicinal chemistry and materials science. mdpi.comnih.gov The use of chiral amines like derivatives of this compound is crucial for accessing the vast chemical space of enantiopure compounds. nih.govacsgcipr.org

Spectroscopic and Structural Elucidation of 1,2 Bis 4 Methoxyphenyl Ethanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and stereochemistry of 1,2-Bis(4-methoxyphenyl)ethanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of related compounds like (S)-(-)-1-(4-methoxyphenyl)ethylamine, specific signals corresponding to the different protons are observed. chemicalbook.com For instance, the methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, while the protons on the aromatic ring exhibit complex splitting patterns due to their coupling with each other. The protons of the ethylamine (B1201723) chain also show characteristic multiplets.

The stereochemistry of chiral centers can be determined using advanced NMR techniques, such as the use of chiral shift reagents or through the analysis of coupling constants in conformationally restricted derivatives. For molecules with multiple chiral centers, determining the relative configuration (e.g., whether a pair of centers is R,S or R,R) is possible. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Related Compound, 1-(4-methoxyphenyl)ethanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable | Singlet |

| Aromatic CH | 6.8-7.3 | Multiplet |

| -CH(OH)- | 4.8 | Quartet |

| -OCH₃ | 3.8 | Singlet |

| -CH₃ | 1.4 | Doublet |

Data adapted from a study on 1-(4-methoxyphenyl)ethan-1-ol. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which provides valuable structural information. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.

The mass spectrum of the related compound 2-(4-methoxyphenyl)ethylamine shows a prominent molecular ion peak, confirming its molecular weight. The fragmentation pattern often involves cleavage of the bond between the two aromatic rings and benzylic cleavage, leading to characteristic fragment ions. For instance, a fragment corresponding to the 4-methoxybenzyl cation is commonly observed.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments, which can be used to deduce the elemental composition. nih.gov The fragmentation pathways of similar structures, such as ketamine analogues, have been systematically studied and can provide a basis for understanding the fragmentation of this compound. nih.gov

Table 2: Key Mass Spectral Data for a Related Compound, Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-

| Parameter | Value |

| Molecular Weight | 272.2958 g/mol |

| IUPAC Standard InChIKey | LRRQSCPPOIUNGX-UHFFFAOYSA-N |

Data obtained from the NIST Mass Spectrometry Data Center. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound. libretexts.orguobabylon.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. uobabylon.edu.iq For this compound, the IR spectrum would be expected to show:

N-H stretching vibrations from the amine group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the aliphatic chain.

C=C stretching vibrations from the aromatic rings around 1500-1600 cm⁻¹.

C-O stretching vibrations from the methoxy groups, typically in the region of 1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. libretexts.org The presence of the two methoxyphenyl groups in this compound results in characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents on the aromatic rings. The methoxy groups, being electron-donating, typically cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene (B151609) rings.

Table 3: Expected IR Absorption Regions for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis of Complexed Forms

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com This technique is particularly powerful for establishing the absolute stereochemistry of chiral molecules. nih.gov

For this compound, which can exist as different stereoisomers, X-ray crystallography of a single crystal of one of its enantiomers or a diastereomeric salt would provide unambiguous proof of its absolute configuration. The process involves growing a high-quality single crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern. nih.govanton-paar.com

The crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. In the case of complexed forms, such as with a metal ion or another organic molecule, X-ray crystallography can elucidate the nature of the intermolecular interactions, including hydrogen bonding and π-stacking. scispace.com

Table 4: Crystallographic Data for a Related Schiff Base Derivative, N1,N2-bis[(4-methoxyphenyl)methylene]-1,2-ethanediamine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 9.9522 |

| b (Å) | 7.8338 |

| c (Å) | 10.6286 |

| α (°) | 90 |

| β (°) | 109.849 |

| γ (°) | 90 |

Data from a study on N,N'-bis(4-methoxybenzylidene) Ethylenediamine (B42938). nih.gov

Mechanistic Studies and Computational Investigations

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Currently, detailed kinetic and spectroscopic studies specifically elucidating the reaction mechanisms of 1,2-Bis(4-methoxyphenyl)ethanamine are not extensively available in publicly accessible literature. While research exists for structurally similar compounds, direct mechanistic data, including rate constants and the spectroscopic identification of intermediates involving this specific diamine, remains a gap in the current body of scientific knowledge.

Future research in this area would likely involve techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the progress of reactions in real-time, identify key intermediates, and determine their stereochemistry.

Mass Spectrometry (MS): To detect and characterize transient species and reaction products.

In-situ Infrared (IR) and UV-Visible Spectroscopy: To observe changes in functional groups and electronic transitions throughout a chemical transformation.

Computational Chemistry for Conformational Analysis and Reactivity Prediction

Computational chemistry offers powerful tools for understanding the three-dimensional structure and inherent reactivity of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, a detailed conformational analysis can be performed to identify the most stable arrangements of the molecule.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.25 |

| Eclipsed | 0° | 5.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Reactivity prediction for this compound can also be achieved through computational means. By calculating molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices, chemists can predict the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for designing new reactions and understanding the regioselectivity and stereoselectivity of transformations involving this diamine.

Theoretical Modeling of Substrate-Catalyst Interactions in Asymmetric Transformations

This compound, being a chiral diamine, holds significant potential as a ligand in asymmetric catalysis. Theoretical modeling plays a pivotal role in understanding how this ligand interacts with a metal center and a substrate to induce enantioselectivity.

Computational models, often employing a combination of quantum mechanics and molecular mechanics (QM/MM), can be used to simulate the transition states of catalytic cycles. These models can provide insights into:

The geometry of the catalyst-substrate complex: Understanding how the substrate binds to the chiral catalyst is the first step in explaining the observed stereochemical outcome.

The energies of competing transition states: The difference in activation energies between the pathways leading to the (R) and (S) products determines the enantiomeric excess of the reaction.

Non-covalent interactions: Hydrogen bonding, π-stacking, and steric repulsion between the ligand and the substrate are often the key factors controlling stereoselectivity.

Table 2: Illustrative Data from a Theoretical Study on a Hypothetical Asymmetric Reaction

| Transition State | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | Key Interaction |

| TS-R | R | 15.2 | Hydrogen bond between ligand NH and substrate carbonyl |

| TS-S | S | 17.8 | Steric clash between methoxyphenyl group and substrate |

Note: This table represents hypothetical data that could be generated from a computational study to explain the stereochemical outcome of a reaction catalyzed by a complex of this compound.

Through such theoretical investigations, the rational design of more efficient and selective catalysts based on the this compound scaffold becomes possible.

Future Research Directions for 1,2 Bis 4 Methoxyphenyl Ethanamine

Development of Novel and Efficient Asymmetric Synthetic Pathways

The value of 1,2-Bis(4-methoxyphenyl)ethanamine is intrinsically linked to its enantiopurity. While general strategies for synthesizing chiral 1,2-diamines exist, dedicated research into efficient and scalable asymmetric routes to obtain the enantiomers of this specific compound is a critical starting point. rsc.orgnih.gov

A primary and logical precursor for this diamine is 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (also known as p-Anisil). Future research should focus on the asymmetric reductive amination of this diketone. This transformation could be achieved using chiral metal complexes, drawing inspiration from the highly successful Noyori-type catalysts, where a ruthenium complex of a chiral diamine and a phosphine (B1218219) ligand effectively hydrogenates ketones with high enantioselectivity. sigmaaldrich.com Exploring various transition metals (Ru, Rh, Ir) and a library of chiral phosphine ligands would be essential to optimize both yield and enantiomeric excess.

Alternative strategies that warrant investigation include the stereoselective coupling of imine precursors and the ring-opening of meso-aziridines, which are established methods for accessing chiral diamines. rsc.orgacs.org The development of organocatalytic methods, which avoid the use of expensive and potentially toxic heavy metals, also presents a promising and sustainable research avenue. thieme-connect.de

Table 1: Potential Asymmetric Synthetic Routes

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Research Challenges |

|---|---|---|---|

| Asymmetric Reductive Amination | H₂, NH₃, Chiral Ru/Rh-phosphine complexes | Direct, potentially high atom economy | Catalyst screening, optimization of pressure/temperature |

| Asymmetric Imine-Imine Coupling | Chiral Lewis acid or Brønsted acid catalysts | Convergent synthesis | Control of homocoupling vs. cross-coupling, diastereoselectivity |

| Meso-Aziridine Ring Opening | N-activated meso-aziridine, amine nucleophile, chiral catalyst | High stereocontrol via desymmetrization. researchgate.net | Multi-step synthesis of aziridine (B145994) precursor |

| Organocatalytic Reduction | Hantzsch ester, chiral Brønsted acid (e.g., phosphoric acid) | Metal-free, environmentally benign | Catalyst loading, achieving high enantioselectivity |

Exploration of New Catalytic Applications in Stereoselective Transformations

The core value of a chiral diamine lies in its application as a ligand in asymmetric catalysis. chemrxiv.org The C₂-symmetric backbone of this compound makes it an ideal candidate for forming stable chelate complexes with a variety of transition metals. Future work should involve synthesizing and characterizing complexes with metals such as Ruthenium, Rhodium, Palladium, Copper, and Nickel and evaluating their catalytic prowess in a range of stereoselective transformations.

Key areas for exploration include:

Asymmetric Hydrogenation and Transfer Hydrogenation: Complexes with Ru(II) and Rh(III) could be powerful catalysts for the enantioselective reduction of prochiral ketones and imines to produce valuable chiral alcohols and amines. The electronic influence of the methoxy (B1213986) groups may offer unique reactivity or selectivity compared to the parent DPEN ligand.

Carbon-Carbon Bond Forming Reactions: As a ligand, it could facilitate asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions. researchgate.net For instance, nickel(II) complexes with chiral diamines have been shown to be effective in catalyzing enantioselective Michael additions. researchgate.net

C-H Functionalization: Cobalt and iron complexes bearing this diamine could be investigated for enantioselective C-H oxidation or amination reactions, providing direct pathways to complex chiral molecules.

Table 2: Potential Catalytic Applications

| Reaction Type | Proposed Metal Complex | Substrate Class | Expected Chiral Product |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | [RuCl₂(diamine)(arene)] | Aryl Ketones | Chiral Secondary Alcohols |

| Asymmetric Michael Addition | Ni(OAc)₂-(diamine) | α,β-Unsaturated Nitroalkenes | Chiral γ-Nitro Carbonyls |

| Asymmetric Mannich Reaction | (Diamine)-derived organocatalyst | Ketimines and Ketones | Chiral β-Amino Carbonyls |

| Asymmetric Hydrosilylation | Zn(OAc)₂-(diamine) | Imines | Chiral Amines |

Integration into Continuous Flow Chemistry and Sustainable Synthesis Paradigms

Modern chemical manufacturing increasingly favors continuous flow processes due to their enhanced safety, efficiency, and scalability. nih.gov Future research should focus on adapting the synthesis and application of this compound to flow chemistry paradigms.

The asymmetric synthesis of the diamine could be performed in a flow reactor, potentially using a packed-bed system containing a heterogeneous catalyst. This approach simplifies purification and allows for continuous production. nih.govthieme.de More innovatively, the chiral diamine ligand itself could be immobilized on a solid support (e.g., a polymer resin or silica). This heterogeneous catalyst could then be used in a packed-bed reactor for various asymmetric transformations. This strategy would enable easy separation of the catalyst from the product stream and allow for long-term, continuous operation with catalyst recycling, significantly improving the process's sustainability and cost-effectiveness. The development of such multistep continuous-flow processes for synthesizing enantiomerically pure products is now considered feasible. thieme-connect.dethieme.de

Table 3: Comparison of Batch vs. Continuous Flow Paradigms

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat & Mass Transfer | Often limited by vessel size | Superior due to high surface-area-to-volume ratio |

| Safety | Risks associated with large volumes of reagents | Enhanced safety with small reaction volumes at any given time |

| Scalability | Difficult, often requires re-optimization | Simpler, achieved by running the system for longer ("scaling out") |

| Catalyst Recovery | Often requires difficult workup/purification | Facilitated by immobilized catalysts in packed-bed reactors |

Potential Applications in Advanced Materials Science

The unique structural and electronic properties of this compound make it an attractive building block for advanced functional materials. Its two amine functional groups allow it to act as a monomer or cross-linking agent, while its inherent chirality can impart chiral recognition capabilities to the resulting material.

Promising research directions include:

Chiral Polymers: Incorporation of the diamine into the backbone of polymers such as polyamides or polyimides would create macromolecules with inherent chirality. These materials could be used as the chiral stationary phase (CSP) in HPLC for the analytical or preparative separation of enantiomers.

Metal-Organic Frameworks (MOFs): The diamine can serve as a chiral organic linker to construct chiral MOFs. These porous crystalline materials could have applications in enantioselective gas adsorption, separation, sensing, or heterogeneous asymmetric catalysis.

Fluorescent Sensors: The diamine could be functionalized with fluorophores, such as BODIPY dyes. rsc.org The resulting molecule's fluorescence might be quenched or enhanced upon binding to a specific metal ion or chiral analyte, creating a basis for highly sensitive and selective chiral sensors. The electron-donating methoxy groups could play a role in tuning the photophysical properties of such sensors.

Table 4: Potential Applications in Materials Science

| Material Type | Role of the Diamine | Potential Function/Application |

|---|---|---|

| Chiral Polymer | Monomer or cross-linker | Chiral stationary phase for HPLC, chiral membranes |

| Chiral Metal-Organic Framework (MOF) | Organic linker/strut | Enantioselective separation, heterogeneous catalysis, sensing |

| Chiral Fluorescent Sensor | Chiral scaffold for a fluorophore | Enantioselective recognition and sensing of molecules |

| Coordination Polymers | Bridging ligand | Nonlinear optics, molecular magnetism |

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 1,2-bis(4-methoxyphenyl)ethanamine derivatives?

- Answer : The synthesis often involves multi-step organic reactions. For example:

- Condensation and Bischler-Napieralski reaction : Derivatives like isoquinoline analogs are synthesized via condensation of 2-(4-methoxyphenyl)ethanamine with carboxylic acids, followed by cyclization using the Bischler-Napieralski method .

- Stille coupling : Advanced intermediates are prepared through coupling reactions between tributyltin-substituted anilines and brominated diketones, enabling precise control over aryl group positioning .

- Key considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side products like over-oxidized species or incomplete coupling.

Q. How is structural characterization performed for this compound-based compounds?

- Answer : Use a combination of:

- NMR spectroscopy : Assign methoxy (-OCH₃) and ethanamine (-CH₂NH₂) proton signals (δ ~3.7–4.2 ppm and δ ~2.6–3.1 ppm, respectively) to confirm substitution patterns .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as seen in studies of tetraphenylethylene derivatives .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of methoxy groups or amine protons) .

Q. What are the fluorescence properties of this compound derivatives?

- Answer : Derivatives like 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene exhibit aggregation-induced emission (AIE). Key findings:

- Emission tuning : Methoxy groups enhance electron-donating capacity, shifting emission wavelengths (e.g., λₑₘ ≈ 450–500 nm in THF/water mixtures) .

- AIE mechanism : Restricted intramolecular rotation (RIR) in aggregated states increases radiative decay, validated via time-resolved spectroscopy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Answer : Address discrepancies using:

- Dynamic effects : For AIE-active compounds, variable-temperature NMR identifies conformational flexibility (e.g., E/Z isomerization in ethene derivatives) .

- DFT calculations : Compare experimental NMR shifts with simulated spectra (B3LYP/6-31G* level) to confirm assignments .

- Isolation of isomers : Chromatographically separate configurational isomers (e.g., E/Z forms) to isolate individual spectral signatures .

Q. What mechanistic insights explain the aggregation-induced emission (AIE) behavior of related compounds?

- Answer : Two competing hypotheses:

- Intramolecular rotation : Restricted rotation of methoxyphenyl groups in aggregates reduces non-radiative decay, as shown in tetraphenylethylene derivatives .

- Configurational isomerization : Photoirradiation induces E/Z isomerization, altering emission profiles. Crystal structures of pure isomers (e.g., TPE-FM) validate this .

Q. How can synthetic yields be improved for this compound derivatives?

- Answer : Optimize via:

- Catalyst selection : Use Pd(PPh₃)₄ for Stille coupling to minimize side reactions (e.g., homocoupling) .

- Protecting groups : Benzyl or tert-butoxycarbonyl (Boc) groups prevent amine oxidation during synthesis .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity for condensation steps .

Data Contradiction Analysis

Q. Why do some studies report conflicting fluorescence quantum yields for similar derivatives?

- Answer : Variations arise from:

- Sample preparation : Aggregation state (nanoparticle size, solvent polarity) directly impacts quantum yields .

- Measurement conditions : Differences in excitation wavelengths or detector calibration affect reported values.

- Structural impurities : Trace isomers or unreacted intermediates (e.g., residual diketones) quench emission .

Methodological Recommendations

- Synthetic protocols : Prioritize stepwise coupling (e.g., Stille > Suzuki for sterically hindered intermediates) .

- Characterization : Combine NMR, XRD, and computational modeling for unambiguous structural confirmation .

- AIE studies : Use controlled aggregation (e.g., solvent-water mixtures) to standardize fluorescence measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.